2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide
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Description
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing various quinoline derivatives, including compounds structurally similar to 2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide. These compounds are characterized using spectroscopic techniques and elemental analyses to ascertain their structure and potential for further applications. For instance, Saeed et al. (2014) synthesized a series of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones, showcasing the versatility of quinoline derivatives in chemical synthesis (Saeed et al., 2014).
Antimicrobial and Antitubercular Activities
Quinoline derivatives have been explored for their antimicrobial and antitubercular properties. Gupta and Rastogi (1986) synthesized hydrazone derivatives showing significant antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities (Gupta & Rastogi, 1986). This indicates the potential of such compounds in developing new therapeutic agents.
Corrosion Inhibition
Quinoline derivatives are also investigated for their application in corrosion inhibition. Yadav et al. (2015) studied the corrosion inhibition of mild steel in acidic medium by synthesized acetohydrazides, including quinoline derivatives, revealing their effectiveness in protecting metal surfaces (Yadav et al., 2015).
Anticancer Properties
Bis-aminomercaptotriazoles and bis-triazolothiadiazoles, derived from phenoxyacetic acids and incorporating quinoline moieties, have been screened for anticancer activity. Some compounds showed promising results against various cancer cell lines, highlighting the potential of quinoline derivatives in cancer research (Holla et al., 2002).
properties
IUPAC Name |
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21BrClN3O2/c31-23-12-15-28-26(16-23)25(20-6-2-1-3-7-20)17-29(34-28)21-10-13-24(14-11-21)37-19-30(36)35-33-18-22-8-4-5-9-27(22)32/h1-18H,19H2,(H,35,36)/b33-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJPEHCZUJVIQX-DPNNOFEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OCC(=O)NN=CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OCC(=O)N/N=C/C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide |
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